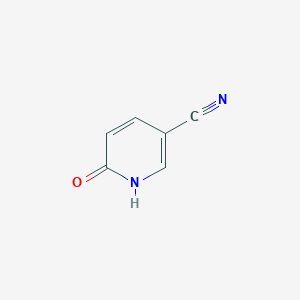

6-Hydroxynicotinonitrile

Description

The exact mass of the compound this compound is 120.032362755 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQUUHVUQQFTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915298 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94805-52-4 | |

| Record name | 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Heterocycle

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxynicotinonitrile

This guide provides an in-depth exploration of the chemical properties, structural characteristics, and synthetic versatility of this compound (CAS No: 95891-30-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, emphasizing the causality behind its reactivity and its utility as a pivotal intermediate in modern synthetic chemistry.

This compound, also known by its tautomeric name 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and materials science sectors.[1][2] Its strategic value stems from the unique arrangement of a pyridine ring functionalized with both a hydroxyl (or oxo) group and a nitrile moiety.[1] This bifunctionality provides a rich chemical canvas for a wide array of synthetic transformations, making it an excellent starting material for complex molecular architectures.[1][2] This guide will elucidate the core chemical properties that underpin its versatility, from its fundamental structure and tautomerism to its spectroscopic signature and key reactive pathways.

Molecular Structure and Physicochemical Properties

A foundational understanding of this compound begins with its molecular structure and physical characteristics. These properties dictate its behavior in solution, its reactivity, and its handling requirements.

Core Molecular Data

The compound is defined by the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 95891-30-8 | [1][3] |

| Molecular Formula | C₆H₄N₂O | [1][4] |

| Molecular Weight | 120.11 g/mol | [1][4] |

| Appearance | White to yellow or off-white to green solid | [5] |

| Melting Point | 223-225 °C | [5] |

| Purity (Typical) | ≥97% | [1][5] |

| Storage | Inert atmosphere, room temperature | [4] |

The Critical Role of Tautomerism

One of the most defining chemical features of this compound is its existence as an equilibrium mixture of two tautomeric forms: the aromatic 6-hydroxypyridine form and the non-aromatic 6-pyridone form.[6][7] This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms.[8]

Caption: Prototropic tautomerism of this compound.

The position of this equilibrium is highly sensitive to the local environment, including the solvent, pH, and physical state (solution vs. solid).[7] While the hydroxy form benefits from aromatic stabilization, the pyridone form contains a highly polar amide-like group.[7] In polar solvents, the pyridone tautomer is often favored due to stronger intermolecular interactions, such as hydrogen bonding. This duality is not merely a structural curiosity; it dictates the molecule's reactivity. Reactions can proceed via the nucleophilic oxygen of the hydroxy form or the nitrogen of the pyridone form, a critical consideration in planning synthetic strategies.

Spectroscopic and Structural Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Expected Features | Rationale |

| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm), broad N-H signal (if pyridone form dominates). | The chemical shifts and coupling patterns of the three protons on the pyridine ring provide definitive evidence of the substitution pattern. The N-H proton of the pyridone tautomer is often broad and its position is solvent-dependent. |

| ¹³C NMR | Signals for nitrile carbon (δ ~115-120 ppm), aromatic/olefinic carbons, and a carbonyl carbon (δ >160 ppm) for the pyridone form. | The presence of a signal in the carbonyl region is strong evidence for the pyridone tautomer being a significant species in the chosen NMR solvent.[9] |

| IR Spectroscopy | Strong C≡N stretch (~2220-2240 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹) for the pyridone form, O-H/N-H stretches (~3100-3400 cm⁻¹). | The nitrile stretch is a sharp, characteristic peak. The presence and relative intensity of C=O versus broad O-H bands can provide qualitative insight into the dominant tautomer in the solid state. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 120.03. | Provides confirmation of the molecular weight (120.11 g/mol ) and elemental formula (C₆H₄N₂O).[1][10] |

Standard Protocol: NMR Sample Preparation and Analysis

A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR analysis of this compound.

Causality in Protocol:

-

Choice of Solvent: DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (like N-H or O-H), making them more readily observable in the ¹H NMR spectrum.

-

Shimming: This step is critical for data quality. An inhomogeneous magnetic field leads to broad, distorted peaks, which would obscure fine structural details like coupling constants, making a definitive structural assignment impossible.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct and complementary reactivity of its two functional groups.[1]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle, serving as a precursor to several other key groups.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 6-hydroxynicotinic acid. This transformation is fundamental for creating amide derivatives via subsequent coupling reactions.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to an aminomethyl group, providing a route to primary amines.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, enabling the construction of more complex heterocyclic systems.[1]

Reactions of the Hydroxypyridine/Pyridone System

The tautomeric nature of the ring system allows for selective reactions at either the nitrogen or oxygen atom.

-

N-Alkylation/Arylation: The pyridone nitrogen is nucleophilic and can be readily alkylated or arylated under basic conditions, a common strategy in modifying the core scaffold.

-

O-Alkylation/Acylation: The oxygen of the 6-hydroxy tautomer can act as a nucleophile, participating in etherification or esterification reactions.[1] The choice between N- versus O-alkylation is a classic challenge in heterocyclic chemistry, often controlled by the choice of base, solvent, and electrophile.

-

Halogenation: The hydroxyl group can be converted to a chloro or bromo group using reagents like POCl₃ or PBr₃, transforming the electron-rich ring into one primed for nucleophilic aromatic substitution or cross-coupling reactions.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

The versatile reactivity profile makes this compound a valuable building block in medicinal chemistry.[2] The nitrile group itself is a recognized pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[11] The hydroxypyridone scaffold is also prevalent in drug design, often utilized for its metal-chelating properties or as a stable, polar core structure.[12] Derivatives have been investigated for a wide range of biological activities, and the molecule serves as a key starting material for synthesizing complex heterocyclic systems.[2][13]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[5]

Conclusion

This compound is a deceptively simple molecule whose chemical properties are governed by the sophisticated interplay of its nitrile and hydroxypyridine functionalities. Its critical tautomeric equilibrium dictates its reactivity, allowing for selective transformations that have made it an indispensable tool for synthetic chemists. A thorough understanding of its structure, spectroscopic behavior, and reaction pathways, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design of novel pharmaceuticals and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 95891-30-8 [chemicalbook.com]

- 4. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 5. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. researchgate.net [researchgate.net]

- 7. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Tautomer - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - this compound (C6H4N2O) [pubchemlite.lcsb.uni.lu]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

An In-depth Technical Guide to 6-Hydroxynicotinonitrile (CAS: 95891-30-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

6-Hydroxynicotinonitrile, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and process development.[1] Its strategic value lies in its bifunctional nature, possessing both a reactive hydroxyl group (in its pyridinol tautomer) and a versatile nitrile moiety on a pyridine scaffold.[2] This unique combination allows it to serve as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] For drug development professionals, this compound represents a key building block for constructing molecular architectures that target critical biological pathways, most notably in the realm of kinase inhibitors for oncology.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and synthetic methodologies.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The compound typically presents as an off-white to yellow or green solid, with a purity of 97% or higher expected from reliable manufacturers.[5]

Tautomerism: A Key to Understanding Reactivity

A critical feature of this compound is its existence in a tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form. In most conditions, particularly in polar solvents and the solid state, the pyridone tautomer is predominant.[6] This equilibrium is crucial as it dictates the compound's reactivity, especially in alkylation reactions where it can act as an ambident nucleophile, leading to either O-alkylation or N-alkylation depending on the reaction conditions.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95891-30-8 | [8] |

| Molecular Formula | C₆H₄N₂O | [8] |

| Molecular Weight | 120.11 g/mol | [8] |

| Appearance | Off-white to green solid | [5] |

| Melting Point | 223-225 °C (lit.) | [5] |

| Purity | ≥ 97% | [5] |

| Synonyms | 6-oxo-1,6-dihydro-3-pyridinecarbonitrile, 6-hydroxy-3-pyridinecarbonitrile | [5][6] |

| Storage | Inert atmosphere, room temperature | [8] |

Spectroscopic Signature

While experimentally obtained spectra are not widely published in peer-reviewed literature, a predicted spectroscopic profile can be constructed based on the analysis of structurally analogous compounds and fundamental principles. This data is vital for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region. The proton at C5 would likely appear as a doublet of doublets, coupled to the protons at C4 and C2. The protons at C2 and C4 would also appear as multiplets, with their precise chemical shifts influenced by the electron-withdrawing effects of the nitrile group and the tautomeric equilibrium. A broad singlet corresponding to the N-H or O-H proton is also expected.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): Six distinct carbon signals are anticipated. The nitrile carbon (C≡N) would appear significantly downfield. The carbonyl carbon (C=O) of the pyridone tautomer would be the most deshielded signal. The remaining four sp² carbons of the pyridine ring would have chemical shifts characteristic of this heterocyclic system.

Predicted Infrared (IR) Spectrum (KBr Pellet):

-

~3400 cm⁻¹ (broad): O-H or N-H stretching, indicative of the tautomeric forms.

-

~2230 cm⁻¹ (strong, sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.

-

~1650 cm⁻¹ (strong): C=O stretching of the predominant pyridone tautomer.

-

1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.

Synthesis & Preparation

The synthesis of this compound can be achieved through several routes, typically involving the construction of the pyridone ring via condensation reactions or the modification of a pre-existing pyridine core.

Multicomponent Synthesis Approach

One of the most efficient methods for constructing the 2-pyridone scaffold is through a one-pot, multicomponent reaction. This approach offers high atom economy and procedural simplicity.

Caption: Multicomponent reaction for pyridone synthesis.[4]

Protocol: General Procedure for Multicomponent Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles [4]

-

Reaction Setup: In a round-bottom flask, combine the appropriate acetophenone (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and an excess of ammonium acetate (e.g., 8.0 eq).

-

Solvent Addition: Add a suitable solvent, such as absolute ethanol, to the flask.

-

Reaction Execution: Heat the mixture to reflux and maintain for 10-14 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent system (e.g., DMF/ethanol) to yield the purified product.

This generalized protocol illustrates a common and robust method for creating the core structure of this compound derivatives.[4]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups. Judicious selection of reagents and conditions allows for selective modification at the hydroxyl/pyridone nitrogen or the nitrile group.

O-Alkylation vs. N-Alkylation

The tautomeric nature of the molecule presents a classic synthetic challenge and opportunity. The deprotonated intermediate is an ambident nucleophile, and the site of alkylation can be controlled by the reaction conditions.

Caption: Competing O- and N-alkylation pathways.[6]

Insights for Experimental Design:

-

Solvent Choice: Polar aprotic solvents like DMSO tend to favor O-alkylation.[6]

-

Base and Counter-ion: The choice of base (e.g., Cs₂CO₃, NaH, K₂CO₃) and the resulting counter-ion can influence the O/N selectivity due to differential coordination with the oxygen and nitrogen atoms. Cesium carbonate, for instance, has been shown to strongly favor O-alkylation in the propargylation of a similar 2-pyridone system.[6]

Protocol: Selective O-Propargylation of a 2-Oxo-dihydropyridine-3-carbonitrile Derivative [6] This protocol for a structurally related compound demonstrates the principles for selective O-alkylation.

-

Reaction Setup: To a stirred solution of the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (1.0 eq) in anhydrous dimethylsulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 1.0 eq).

-

Anion Formation: Stir the resulting suspension at room temperature (e.g., 20 °C) for 30 minutes to facilitate the formation of the pyridonate anion.

-

Alkylation: Add propargyl bromide (1.0 eq) to the mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the mixture and wash with ethyl acetate. The filtrate is then subjected to an aqueous workup and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography on silica gel separates the desired O-alkylated product from the N-alkylated byproduct.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as amines and carboxylic acids.

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). This transformation is fundamental for introducing a basic nitrogen center, often crucial for receptor binding in drug molecules.

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-hydroxynicotinic acid). This conversion is valuable for creating ligands for metal coordination or for further functionalization via amide bond formation.

Applications in Drug Discovery and Development

This compound is a well-established building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Its structure is embedded within several potent inhibitors that target key signaling pathways involved in tumor growth and angiogenesis.

Intermediate in the Synthesis of Sorafenib

While multiple synthetic routes to the multikinase inhibitor Sorafenib exist, several patented and published methods utilize a pyridine core that can be derived from or is analogous to this compound.[1][9][10] The core structure, 4-(4-aminophenoxy)-N-methylpicolinamide, is a key intermediate. The synthesis involves the etherification of a 4-chloropicolinamide with a substituted phenol, a reaction type directly analogous to the O-alkylation of this compound's tautomer. The pyridine scaffold is essential for the final molecule's ability to bind to the kinase active site.

References

- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 9. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Hydroxynicotinonitrile: A Core Scaffold for Modern Chemistry

This guide provides a comprehensive technical overview of 6-Hydroxynicotinonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Core Physicochemical & Structural Properties

This compound is a substituted pyridine derivative whose value lies in its bifunctional nature, incorporating both a nucleophilic hydroxyl group and an electrophilic nitrile moiety. These features provide a versatile platform for a wide array of chemical transformations.

Key Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O | [1][2][3] |

| Molecular Weight | 120.11 g/mol | [1][2][3] |

| Primary CAS Number | 95891-30-8 | [1][4][5] |

| Alternative CAS Number | 94805-52-4 | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 223-225 °C | [4] |

| Common Synonyms | 6-oxo-1,6-dihydropyridine-3-carbonitrile; 6-hydroxy-3-pyridinecarbonitrile | [2][4] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [3] |

Structural Elucidation: The Concept of Tautomerism

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile.[6][7][8] In solution and in the solid state, the equilibrium heavily favors the pyridone tautomer due to the greater stability of the amide-like functionality compared to the enol-like hydroxypyridine.[7][8] This has significant implications for its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the hydrolysis of a halogenated precursor, a staple reaction in heterocyclic chemistry.

Representative Synthesis: Hydrolysis of 6-Chloronicotinonitrile

The conversion of 6-chloronicotinonitrile to this compound is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom facilitates the displacement of the chloride by a hydroxide ion.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles.[9] It must be adapted and optimized by a qualified synthetic chemist under appropriate laboratory safety protocols.

-

Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in water (10-15 volumes), add sodium hydroxide (1.2 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cooling and Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 4-5. The product will precipitate out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold water to remove residual salts.

-

Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound as a white to off-white solid.

Application in Drug Development: The Neonicotinoid Insecticides

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemicals. This compound and its chlorinated precursors are fundamental building blocks for the synthesis of neonicotinoid insecticides, such as Imidacloprid. These compounds act as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[10][11]

The synthesis of Imidacloprid from 2-chloro-5-chloromethyl pyridine (a closely related precursor) illustrates the strategic importance of this chemical class.

Caption: Synthesis of Imidacloprid from a chloropyridine precursor.

Analytical Characterization: A Self-Validating System

Accurate characterization is essential for confirming the identity and purity of this compound. The following protocols describe a multi-technique approach to ensure a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~12.0 ppm (broad singlet, 1H): N-H proton of the pyridone tautomer.

-

δ ~8.2 ppm (doublet, 1H): Aromatic proton at the C2 position.

-

δ ~7.8 ppm (doublet of doublets, 1H): Aromatic proton at the C4 position.

-

δ ~6.4 ppm (doublet, 1H): Aromatic proton at the C5 position. (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from spectra of related compounds like 6-hydroxynicotinic acid.)[12]

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~3100-3000 cm⁻¹: N-H stretching (from the pyridone tautomer).

-

~2230-2210 cm⁻¹: C≡N (nitrile) stretching. This is a sharp, characteristic peak.

-

~1680-1640 cm⁻¹: C=O (amide/pyridone) stretching. This strong absorption confirms the predominance of the pyridone tautomer.

-

~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations. (Note: Wavenumbers are inferred from typical functional group regions and data from related compounds.)[13][14]

-

-

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or KBr pellet.

-

Sample Scan: Acquire the spectrum of the sample from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Expected Results (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 120.11.

-

Key Fragments: Expect fragmentation patterns involving the loss of CO (m/z = 92) and HCN (m/z = 93), which are characteristic of pyridine and nitrile compounds.

-

-

Experimental Protocol:

-

Sample Introduction: Introduce the sample via a direct insertion probe or by Gas Chromatography (GC-MS) if volatility is sufficient.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Analysis: Detect the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

-

Conclusion

This compound is a deceptively simple molecule whose rich chemistry, governed by its tautomeric nature and dual functionality, makes it an invaluable asset in synthetic chemistry. Its role as a foundational precursor for complex molecules, particularly in the agrochemical and pharmaceutical industries, is well-established. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for any scientist looking to leverage its synthetic potential to drive innovation.

References

- 1. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Hydroxy-nicotinonitrile | 94805-52-4 [sigmaaldrich.com]

- 3. This compound (BLDP-BD86310-1g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 4. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. scbt.com [scbt.com]

- 6. Tautomer - Wikipedia [en.wikipedia.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. youtube.com [youtube.com]

- 9. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 10. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 11. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 12. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

Section 1: Nomenclature and Compound Identification

An In-depth Technical Guide to 6-Hydroxynicotinonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and pharmaceutical development. Moving beyond a simple list of synonyms, this document offers an in-depth exploration of its nomenclature, physicochemical properties, synthesis, reactivity, and analytical methodologies. It is designed to equip researchers, medicinal chemists, and process development scientists with the critical knowledge required to effectively utilize this versatile compound. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility in the laboratory.

The accurate identification of a chemical entity is the foundation of all subsequent research and development. This compound is known by several names, which can lead to ambiguity in literature and procurement. The tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone form, further complicates its nomenclature. The pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile, is often the dominant tautomer and is reflected in some of the compound's registered names.

A systematic approach to identification involves cross-referencing these various identifiers through chemical databases. The workflow below illustrates a standard procedure for confirming the identity of a sample starting from a suspected name or code.

Caption: Workflow for unambiguous identification of this compound.

The following table summarizes the key identifiers for this compound.

| Identifier Type | Value | Source |

| Primary Name | This compound | - |

| Systematic Name (IUPAC) | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | [1] |

| CAS Number | 95891-30-8 | [1][2][3][4] |

| Molecular Formula | C6H4N2O | [1][2][3][5] |

| Synonym | 6-Hydroxy-3-pyridinecarbonitrile | [1] |

| Synonym | 2-Hydroxy-5-cyanopyridine | - |

| Synonym | 3-Pyridinecarbonitrile, 6-hydroxy- | [1][4] |

| InChI Key | CCQUUHVUQQFTGV-UHFFFAOYSA-N | [6] |

| SMILES | N#CC1=CN=C(O)C=C1 | [2] |

Section 2: Physicochemical & Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. This compound is typically a solid at room temperature, with solubility characteristics that necessitate careful solvent selection for reactions and analyses.

| Property | Value | Source |

| Molecular Weight | 120.11 g/mol | [1][2][3][5] |

| Appearance | White to yellow or off-white to green solid | [1][3][6] |

| Melting Point | 223-225 °C (lit.) | [1][3] |

| Boiling Point (Predicted) | 382.7 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.14 g/cm³ | [1][3] |

| Purity (Typical) | ≥97% | [1][3][4][5] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2][6] |

Spectroscopic data is critical for structure elucidation and purity confirmation. Commercial suppliers often provide access to analytical data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) for specific batches.[2]

Section 3: Synthesis and Reactivity

This compound serves as a versatile heterocyclic building block, valued for its dual reactivity conferred by the hydroxyl and nitrile functional groups.[5] This structure is a cornerstone in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][5]

Key Reactive Sites:

-

Hydroxyl Group: The hydroxyl group (or its pyridone tautomer) can undergo O-alkylation, O-acylation, and other nucleophilic reactions.[5]

-

Nitrile Group: The nitrile moiety is a valuable functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[5]

-

Pyridine Ring: The pyridine ring itself can be subject to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of its substituents.

A common synthetic approach to functionalized pyridines involves the condensation of smaller, readily available precursors. The diagram below outlines a generalized, plausible pathway for the synthesis of the this compound scaffold.

Caption: Generalized synthetic route to the this compound core.

Section 4: Applications in Research and Drug Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups in this compound makes it an excellent starting material or intermediate for creating libraries of compounds for biological screening.[5][7] Its structure is particularly relevant in the design of inhibitors for metalloenzymes, where the hydroxypyridone moiety can act as an effective metal-chelating pharmacophore.[8] The ability to readily modify both the hydroxyl and nitrile groups allows for systematic Structure-Activity Relationship (SAR) studies, a critical process in optimizing lead compounds during drug discovery.[7]

Section 5: Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development and chemical research. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard, robust method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a framework for the quantitative analysis of this compound. The causality for this choice is its wide applicability, high resolution, and sensitivity for aromatic, polar compounds.

-

Instrumentation & Materials:

-

HPLC system with UV-Vis Detector (e.g., Agilent 1260, Waters Alliance).

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

This compound reference standard and sample for analysis.

-

Class A volumetric flasks and pipettes.

-

-

Preparation of Solutions:

-

Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with the diluent.

-

Sample Preparation (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or λmax of the compound).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration).

-

-

-

System Suitability (Self-Validation):

-

Before sample analysis, perform five replicate injections of the Working Standard.

-

The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%. This ensures the system is performing with adequate precision.

-

-

Analysis & Calculation:

-

Inject the diluent (as a blank), followed by the Working Standard and the test Sample.

-

Calculate the purity (% Assay) of the sample using the area of the main peak relative to the standard.

-

% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Section 6: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data, this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][9] An inert atmosphere is recommended for long-term storage.[2]

References

- 1. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 3. ش٠ار٠CAS this compound ÚÛÙ: 95891-30-8 تÙÙÛد Ú©ÙÙدگا٠- ÙÙ ÙÙ٠راÛگا٠- Ø¢ÙÙا Ø´ÛÙ ÛاÛÛ [af.alfachemsp.com]

- 4. 3-Pyridinecarbonitrile, 6-hydroxy- [sobekbio.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-Hydroxy-nicotinonitrile | 94805-52-4 [sigmaaldrich.com]

- 7. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 6-Hydroxynicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-hydroxynicotinonitrile, a pivotal intermediate in pharmaceutical synthesis.[1] Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility profile. The guide elucidates the physicochemical properties of this compound that govern its solubility, presents a qualitative assessment of its expected behavior in various organic solvents, and offers detailed, field-proven experimental protocols for accurate solubility measurement. Furthermore, we explore advanced thermodynamic and machine learning models as modern approaches to solubility prediction, empowering researchers to streamline their development processes.

Introduction: The Significance of this compound in Drug Development

This compound (CAS: 95891-30-8), with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, provides a versatile scaffold for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] The dual functionality of the hydroxyl group, which can undergo etherification and esterification, and the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, makes it a valuable starting material for creating complex molecular architectures.[1]

The solubility of this compound in organic solvents is a critical parameter that profoundly influences various stages of drug development, from synthesis and purification to formulation.[3][4] A thorough understanding of its solubility behavior is essential for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Crystallization and Purification: Designing efficient crystallization processes for isolating the compound with high purity.[3]

-

Formulation Development: Developing stable and effective dosage forms by identifying suitable solvent systems.[4]

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.

This guide aims to bridge the existing knowledge gap by providing a foundational understanding of the solubility of this compound and empowering researchers with the practical tools to determine it.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound that dictate its solubility are:

-

Polarity: The presence of the electronegative nitrogen atom in the pyridine ring and the polar hydroxyl and nitrile groups imparts a significant dipole moment to the molecule, making it a polar compound.[5]

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. This capacity for hydrogen bonding plays a crucial role in its interaction with protic solvents.

-

Crystal Lattice Energy: In its solid state, this compound exists as a crystalline solid (typically off-white to yellow/green).[6][7] The energy required to overcome the forces holding the molecules together in the crystal lattice is a critical factor in the dissolution process.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The ability of this compound to form strong hydrogen bonds with protic solvents will facilitate its dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The polar nature of these solvents will allow for favorable dipole-dipole interactions. The lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | The significant difference in polarity between the polar solute and nonpolar solvents will result in weak intermolecular interactions, leading to poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | While these solvents have a dipole moment, their ability to interact with the highly polar this compound is limited, suggesting modest solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, the ability to accurately determine the solubility of this compound in-house is paramount. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method, a gold standard for equilibrium solubility determination.[9][10]

The Shake-Flask Method: A Step-by-Step Guide

This method establishes thermodynamic equilibrium between the undissolved solid and a saturated solution at a controlled temperature.

Materials and Equipment:

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method to separate and quantify this compound.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Advanced Approaches to Solubility Prediction

In modern drug discovery and development, computational models are increasingly used to predict solubility, thereby reducing the need for extensive experimental screening.[11] These methods can provide valuable insights in the early stages of development.

Thermodynamic Models

Thermodynamic models, such as the UNIFAC and COSMO-RS methods, predict solubility based on the thermodynamic properties of the solute and solvent.[12][13] These models consider factors like the activity coefficient, enthalpy of fusion, and melting point to calculate the ideal solubility and then correct for non-ideal behavior in the solution.[3][12] While powerful, these methods require accurate input parameters for both the solute and the solvent.

Machine Learning and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are gaining prominence in solubility prediction.[12][14][15] These models are trained on large datasets of experimentally determined solubilities and learn to correlate molecular descriptors (features) with solubility.[3][15] By inputting the structure of this compound, these models can provide a rapid estimation of its solubility in a wide range of solvents.

Caption: Conceptual overview of advanced solubility prediction methods.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical methodologies for researchers to confidently determine and understand its solubility profile. By leveraging the detailed experimental protocols and considering the insights from advanced prediction models, scientists and drug development professionals can effectively navigate the challenges associated with the handling and formulation of this important pharmaceutical intermediate, thereby accelerating the development of new and innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. rheolution.com [rheolution.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 6-Hydroxy-nicotinonitrile | 94805-52-4 [sigmaaldrich.com]

- 7. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

stability and storage conditions for 6-hydroxynicotinonitrile

An In-depth Technical Guide to the Stability and Storage of 6-Hydroxynicotinonitrile

Introduction

This compound (CAS: 95891-30-8), a bifunctional heterocyclic compound, serves as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, provides significant synthetic versatility.[1] The hydroxyl group can act as a nucleophile or undergo etherification, while the nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine.[1] However, this same reactivity profile presents inherent stability challenges. A comprehensive understanding of the molecule's stability and the establishment of precise storage conditions are paramount for ensuring its purity, potency, and reliability in research and drug development workflows. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its storage, handling, and stability assessment.

Core Physicochemical Properties and Structural Considerations

A foundational understanding of this compound's physicochemical properties is essential to predict its behavior.

| Property | Value / Description | Source(s) |

| CAS Number | 95891-30-8 (Note: 94805-52-4 is also cited) | [2][3][4][5] |

| Molecular Formula | C₆H₄N₂O | [1][5][6] |

| Molecular Weight | 120.11 g/mol | [1][3][6] |

| Appearance | White to yellow solid powder | [3][7] |

| Purity (Typical) | ≥ 97% | [1][7] |

| Melting Point | 223-225 °C | [7] |

| Synonyms | 6-hydroxy-3-pyridinecarbonitrile, 6-oxo-1,6-dihydropyridine-3-carbonitrile | [3][7] |

Keto-Enol Tautomerism: A Critical Insight

The nomenclature itself—this compound versus its synonym 6-oxo-1,6-dihydropyridine-3-carbonitrile—highlights a crucial aspect of its chemistry: tautomerism. Like other 2- and 4-hydroxypyridines, this compound predominantly exists in the pyridone (keto) form rather than the enol form.[8][9][10] This equilibrium is significant because the pyridone tautomer, while still aromatic, has different electronic properties and reactivity compared to the hydroxy form, influencing its susceptibility to degradation. The stability of the pyridone form is enhanced by intermolecular hydrogen bonding in the solid state.[8][9]

Potential Degradation Pathways

The stability of this compound is primarily threatened by three key degradation mechanisms: hydrolysis, oxidation, and photolysis. These pathways are dictated by the compound's functional groups and aromatic system.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[11][12][13][14] In this case, this compound would degrade to 6-hydroxynicotinamide and subsequently to 6-hydroxynicotinic acid.[15]

-

Causality: The presence of moisture is the primary driver. The reaction rate is significantly accelerated by acidic or basic catalysts.[14] Therefore, exposure to humid air or formulation in unbuffered aqueous solutions can lead to a quantifiable loss of the parent compound and the emergence of related impurities. Pyridine-containing compounds are often hygroscopic, compounding this risk.[16]

Oxidative Degradation

The electron-rich pyridine ring, activated by the hydroxyl (or oxo) group, is vulnerable to oxidation. While microbial degradation pathways often involve enzymatic hydroxylation to form dihydroxypyridine intermediates[17][18][19][20], chemical oxidation via atmospheric oxygen (autooxidation) can also occur, particularly if catalyzed by trace metal ions or light.[17][21]

-

Causality: The π-electron system of the pyridine ring can interact with molecular oxygen, leading to ring-opening or the formation of N-oxides and other oxidized species. The presence of the hydroxyl group increases the electron density of the ring, making it more susceptible to electrophilic attack by oxidizing agents compared to unsubstituted pyridine.[22]

Photodegradation

Many aromatic heterocyclic compounds are sensitive to light. Supplier recommendations to store this compound in a "dark" place strongly suggest photosensitivity.[2] Exposure to UV or even high-intensity visible light can provide the activation energy for various photochemical reactions.

-

Causality: Absorption of photons can promote the molecule to an excited electronic state, leading to reactions such as photoreduction, photohydration, or the formation of radical species that can then polymerize or react with other molecules.[23][24] This often manifests as a color change in the solid material, from white to yellow or brown, indicating the formation of chromophoric degradants.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS NO.95891-30-8, CasNo.95891-30-8 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 3. 6-Hydroxy-nicotinonitrile | 94805-52-4 [sigmaaldrich.com]

- 4. This compound | 95891-30-8 [chemicalbook.com]

- 5. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 6. omsynth.com [omsynth.com]

- 7. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 14. byjus.com [byjus.com]

- 15. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyridine - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

6-Hydroxynicotinonitrile safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety Data Sheet (SDS) of 6-Hydroxynicotinonitrile

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a detailed technical overview of the safety information for this compound (CAS Nos. 94805-52-4, 95891-30-8), a versatile heterocyclic organic compound utilized in various research and pharmaceutical applications. As a senior application scientist, this document is structured to provide not just data, but actionable insights into the causality behind safety protocols and emergency procedures.

Chemical and Physical Identity

This compound, with the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol , is typically a white to yellow or off-white to green solid.[1][2][3][4] Its structure, featuring a pyridine ring with both a hydroxyl and a nitrile group, makes it a valuable intermediate in pharmaceutical synthesis due to its versatile reactivity.[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with the signal word "Warning" and the GHS07 pictogram, indicating that it poses a moderate hazard.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H332: Harmful if inhaled.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

The following Graphviz diagram illustrates the GHS classification for this compound.

Caption: GHS hazard classification for this compound.

Toxicological Profile and Routes of Exposure

The primary hazards associated with this compound are acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory system.[2][7] The toxicological properties have not been fully investigated, which necessitates a cautious approach when handling this compound.[8]

| Hazard | Description | Primary Routes of Exposure |

| Acute Oral Toxicity | Harmful if swallowed, may cause nausea, vomiting, and stomach pain.[2][7] | Ingestion |

| Skin Irritation | Causes redness and irritation upon contact.[5][7] | Dermal Contact |

| Eye Irritation | Causes serious eye irritation, redness, and profuse watering.[5][7] | Ocular Contact |

| Acute Inhalation Toxicity | Harmful if inhaled, may cause irritation of the throat and a feeling of tightness in the chest.[7] | Inhalation |

| Respiratory Irritation | May cause respiratory irritation.[2][5] | Inhalation |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in risk mitigation. The following workflow outlines the decision-making process for PPE selection when handling this compound.

Caption: Decision workflow for selecting appropriate PPE.

Hygiene Measures

-

Handle in accordance with good industrial hygiene and safety practices.[8]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[6]

Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store at room temperature in an inert atmosphere.[2]

-

Avoid exposure to heat and light.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Emergency Procedures and First-Aid Measures

In the event of an exposure or spill, a rapid and informed response is crucial.

| Exposure Type | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. If the person is conscious, give half a liter of water to drink immediately.[7] Seek immediate medical attention.[8][10] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[8]

-

For solid spills, avoid dust formation. Sweep up the material and place it into a suitable container for disposal.[8]

-

Do not let the chemical enter the environment and do not discharge it into drains or rivers.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[7]

-

Specific Hazards: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[7][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Do not empty into drains.[8] This material and its container must be disposed of as hazardous waste.[8]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. A thorough understanding of its GHS classification, toxicological properties, and the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, are essential for its safe use in a laboratory setting. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment.

References

- 1. nbinno.com [nbinno.com]

- 2. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. youtube.com [youtube.com]

biological activity of 6-hydroxynicotinonitrile derivatives

An In-Depth Technical Guide to the Biological Activities of 6-Hydroxynicotinonitrile Derivatives

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, this compound presents a particularly valuable scaffold. Its unique arrangement of a hydroxyl group and a nitrile moiety on a pyridine ring provides a synthetically versatile platform for generating diverse molecular libraries.[1] This guide offers a comprehensive exploration of the biological activities demonstrated by derivatives of this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into the preclinical evidence supporting their potential as anticancer, anti-inflammatory, and antimicrobial agents, providing not just data, but also the mechanistic rationale and detailed experimental protocols to empower further investigation in this promising area of chemical biology.

Chapter 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Physicochemical Properties and Reactivity

This compound (CAS No. 95891-30-8) is a heterocyclic organic compound with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[1][2] The molecule's value lies in its dual reactivity. The hydroxyl group can undergo O-alkylation or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.[1] This inherent functionality makes it an ideal starting material for creating libraries of complex molecules with diverse pharmacophores. For successful synthesis, sourcing high-purity material (typically ≥97%) is critical to ensure high yields and minimize by-products.[1]

Rationale for Use in Drug Discovery

The strategic placement of reactive groups on the stable pyridine core allows for systematic structural modifications. This enables researchers to conduct structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The ability to readily incorporate this scaffold into larger molecular structures is key to developing novel active pharmaceutical ingredients (APIs).[1][3]

General Synthetic Strategies

The development of bioactive derivatives often begins with the modification of the core this compound structure. A typical workflow involves the protection of one functional group while reacting the other, followed by deprotection and further derivatization. This allows for the controlled and predictable synthesis of target molecules.

Caption: Conceptual workflow for creating a library of derivatives from the this compound scaffold.

Chapter 2: Anticancer Activity of this compound Derivatives

Mechanism of Action: VEGFR-2 Inhibition

A key strategy in modern oncology is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein kinase in this pathway. Certain nicotinic acid-based derivatives have demonstrated potent and selective inhibitory activity against VEGFR-2.[4] By blocking the ATP-binding site of the kinase, these compounds prevent its phosphorylation, thereby disrupting the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

In Vitro Cytotoxicity Data

Preclinical screening against human cancer cell lines is a fundamental step in evaluating anticancer potential. Studies have shown that specific nicotinic acid derivatives exhibit significant cytotoxicity. For instance, one notable compound, referred to as '5c' in a study, demonstrated a higher cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cell lines than the standard chemotherapeutic agent doxorubicin.[4] This compound also showed promising VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM.[4]

| Compound | Cell Line | Activity Metric | Value | Reference Drug | Reference Value |

| Derivative 5c | HCT-15 (Colon) | Cytotoxicity | More potent | Doxorubicin | - |

| Derivative 5c | PC-3 (Prostate) | Cytotoxicity | More potent | Doxorubicin | - |

| Derivative 5c | VEGFR-2 | IC₅₀ | 0.068 µM | Sorafenib | - |

Data synthesized from literature reports.[4]

Experimental Protocol: In Vitro Cytotoxicity (Resazurin Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines. The resazurin assay is chosen for its sensitivity and simplicity; viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

-

Cell Seeding:

-

Culture human cancer cells (e.g., HCT-116, MCF-7) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.

-

-

Compound Treatment:

-

After 24 hours of incubation to allow cell adherence, prepare serial dilutions of the test derivatives (e.g., from 0.01 µM to 100 µM) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Causality: A 24-hour pre-incubation ensures a healthy, attached cell monolayer before exposure to potentially cytotoxic agents.[5]

-

-

Incubation:

-

Incubate the plate for 72 hours.

-

Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, making it possible to observe significant effects on cell proliferation.[5]

-

-

Resazurin Addition and Measurement:

-

Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubate for another 2-4 hours.

-

Measure fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from a media-only control.

-

Normalize the data to the vehicle-treated cells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Chapter 3: Anti-inflammatory Properties

Preclinical Evidence

Chronic inflammation is implicated in numerous diseases. Derivatives of nicotinic acid have shown potential as anti-inflammatory agents. Specifically, a ribofuranosyl derivative of 6-oxonicotinic acid demonstrated significant activity in a rat model of adjuvant-induced arthritis, a common preclinical model for rheumatoid arthritis.[6] The mechanism for many anti-inflammatory compounds involves the inhibition of enzymes like cyclooxygenase (COX), which are crucial for the production of pro-inflammatory prostaglandins.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

Caption: Experimental workflow for the carrageenan-induced paw edema assay in rats.

-

Animal Acclimatization:

-

House male Wistar or Sprague-Dawley rats (150-200g) under standard laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Group the animals (n=6 per group). Administer the test derivative, a vehicle control, or a standard drug (e.g., Indomethacin) orally or intraperitoneally one hour before inducing inflammation.[9]

-

Causality: The one-hour delay allows for the absorption and systemic distribution of the compound, ensuring it is present at the target site when the inflammatory insult occurs.

-

-

Inflammation Induction:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-